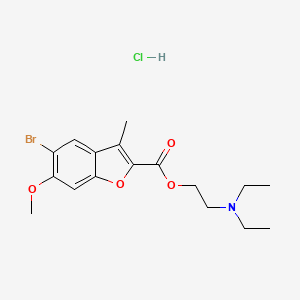

2-(diethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride

Description

This compound is a halogenated benzofuran derivative featuring a diethylaminoethyl ester group and a hydrochloride salt. The benzofuran core is substituted with bromo (position 5), methoxy (position 6), and methyl (position 3) groups. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmacological applications.

Properties

CAS No. |

35689-10-2 |

|---|---|

Molecular Formula |

C17H23BrClNO4 |

Molecular Weight |

420.7 g/mol |

IUPAC Name |

2-(5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carbonyl)oxyethyl-diethylazanium;chloride |

InChI |

InChI=1S/C17H22BrNO4.ClH/c1-5-19(6-2)7-8-22-17(20)16-11(3)12-9-13(18)15(21-4)10-14(12)23-16;/h9-10H,5-8H2,1-4H3;1H |

InChI Key |

OLMSOPOVCMCOHX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=C(C2=CC(=C(C=C2O1)OC)Br)C.Cl |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C1=C(C2=CC(=C(C=C2O1)OC)Br)C.[Cl-] |

Origin of Product |

United States |

Biological Activity

2-(diethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride is a synthetic compound with a complex structure that includes a benzofuran moiety. Its molecular formula is C17H23BrClNO4, and it possesses various functional groups that contribute to its biological activity. This article explores the compound's biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Characteristics

The unique structure of this compound allows it to engage in various chemical reactions, particularly due to the presence of the benzofuran ring, which can undergo substitution reactions at the bromo site. The diethylamino group enhances its pharmacological properties, making it a candidate for drug development aimed at treating conditions such as depression and infections.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Properties : Derivatives of benzofuran have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

- Neuropharmacological Effects : The compound may interact with adrenergic receptors, indicating possible uses in neuropharmacology .

- Anticancer Potential : Research on benzofuran derivatives has indicated their potential as anticancer agents, with some compounds demonstrating selective cytotoxicity against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The diethylamino group may enhance binding to adrenergic receptors, influencing neurotransmitter activity.

- Inhibition of Cell Proliferation : Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by disrupting microtubule dynamics .

- Antimicrobial Action : The halogen substituents (bromine) are believed to play a crucial role in the antimicrobial activity observed in related compounds .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of various benzofuran derivatives, including this compound:

- Anticancer Activity : A study comparing the efficacy of different benzofuran derivatives found that certain modifications increased antiproliferative activity against human cancer cell lines by up to tenfold compared to standard drugs like Combretastatin-A4 .

| Compound | Activity | Reference |

|---|---|---|

| 7-Hydroxy-6-methoxy-2-methyl-benzofuran | High selectivity against endothelial cells | |

| 5-Bromo-6-hydroxybenzofuran | Antimicrobial against Gram-positive bacteria |

- Neuropharmacological Studies : Interaction studies involving sigma receptors have shown that benzofuran derivatives can modulate neurochemical pathways relevant to mood disorders .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. These include:

| Compound Name | Key Features |

|---|---|

| Methyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate | Chlorine instead of bromine; altered solubility |

| Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate | Similar structure; potential for different biological activity |

| 5-Bromo-6-hydroxybenzofuran derivatives | Hydroxyl group instead of methoxy; diverse bioactivity |

These variations significantly influence their chemical behavior and biological activity.

Scientific Research Applications

Chemical Properties and Structure

The compound features several functional groups that contribute to its reactivity and potential biological interactions:

- Benzofuran moiety : Provides a core structure that is involved in various chemical reactions.

- Bromo substituent : Enhances reactivity, allowing for further derivatization.

- Methoxy group : May influence solubility and biological activity.

- Diethylaminoethyl group : Suggests potential for interaction with biological systems, enhancing pharmacological properties.

Preliminary studies indicate that compounds similar to 2-(diethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride exhibit significant biological activities:

- Antimicrobial Properties : Derivatives of benzofuran have shown effectiveness against various strains of bacteria and fungi. The specific compound may also demonstrate activity against adrenergic receptors, suggesting implications in treating conditions such as depression due to its potential neuropharmacological effects .

Case Studies

- Antifungal Activity : Research has indicated that certain benzofuran derivatives exhibit antifungal properties. For instance, methyl 5-bromo-7-hydroxybenzofuran derivatives demonstrated effectiveness against fungal infections when combined with other antifungal agents .

- Pharmacological Studies : Interaction studies have been crucial in understanding how this compound interacts with biological systems. These studies typically involve assessing the compound's effects on various receptors and its pharmacodynamics and pharmacokinetics .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

*Calculated based on formula.

Key Observations :

- Ester Group Impact: The target compound’s diethylaminoethyl hydrochloride ester enhances solubility compared to methyl or methoxyethyl esters (e.g., Compound 5 ). This group is also seen in Dicyclomine Hydrochloride, a marketed antispasmodic, highlighting its pharmaceutical relevance .

- Substituent Positioning: Bromination at position 5 (target) versus 6 (’s compound) may alter steric and electronic interactions with biological targets. Compound 5’s diethylaminoethoxy group at position 7 likely increases antifungal activity due to enhanced membrane interaction .

- Halogen Effects: Bromine in the target compound and analogs correlates with reduced cytotoxicity compared to non-brominated precursors, as observed in .

Pharmacological and Physicochemical Properties

- Cytotoxicity: Compound 5 (methyl ester) showed significant cytotoxicity against human cancer cell lines, suggesting that the target compound’s diethylaminoethyl group may modulate similar pathways .

- Antifungal Activity: The diethylaminoethoxy group in Compound 5 contributes to antifungal effects, implying that the target’s diethylaminoethyl group could enhance such activity further when paired with optimal substituents .

- Solubility : The hydrochloride salt in the target compound and Dicyclomine Hydrochloride improves water solubility, a critical factor for bioavailability .

Q & A

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the benzofuran core functionalization. Key steps include bromination at position 5, methoxy group introduction at position 6, and esterification with the diethylaminoethyl group. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical. For example, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency. Continuous flow reactors may improve scalability and reduce side products . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for confirming substituent positions and proton environments. For instance, -NMR resolves the diethylaminoethyl group’s triplet signals (δ 1.2–1.5 ppm for CH, δ 3.4–3.6 ppm for N-CH). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm) and ammonium chloride bands (~2500 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error) .

Q. How does the diethylaminoethyl group influence solubility and stability?

- Methodological Answer : The diethylaminoethyl moiety enhances aqueous solubility via protonation of the tertiary amine in acidic conditions (pH < 4). In organic solvents (e.g., chloroform), the free base form dominates. Stability studies under varying pH (1–10) and temperature (4–40°C) reveal degradation via ester hydrolysis in alkaline media. Use lyophilization for long-term storage to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can NMR data discrepancies in the hydrochloride salt form be resolved?

- Methodological Answer : Signal broadening in -NMR due to hydrochloride salt formation can be mitigated by deuterated dimethyl sulfoxide (DMSO-d) as a solvent, which reduces ionic interactions. For ambiguous peaks, 2D NMR (e.g., HSQC, HMBC) clarifies through-bond correlations. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What strategies determine enzymatic target interactions amid non-specific binding?

- Methodological Answer : Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) differentiate specific vs. non-specific interactions. For example, pre-incubating the target enzyme with a known inhibitor reduces signal by >50% if binding is specific. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, validated by mutagenesis studies on key active-site residues .

Q. How to design experiments elucidating the bromine substituent’s role in bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare the brominated analog with halogen-free or chloro-substituted derivatives. In vitro assays (e.g., IC determination against cancer cell lines) quantify potency differences. Radiolabeled tracking in pharmacokinetic studies identifies tissue distribution patterns influenced by halogen electronegativity .

Q. What computational methods predict pharmacokinetic properties, and how are they validated?

- Methodological Answer : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. Experimental validation includes:

- LogP : Shake-flask method with octanol/water partitioning.

- Metabolic stability : Microsomal incubation with LC-MS quantification of parent compound degradation.

Discrepancies >20% between predicted and experimental values warrant re-evaluation of force fields or solvation models .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data across cell lines?

- Methodological Answer : Variability often arises from differences in cell membrane permeability or efflux pump expression (e.g., P-gp). Conduct parallel assays with isogenic cell lines (e.g., P-gp+/P-gp–) and use verapamil (a P-gp inhibitor) to assess transporter influence. Normalize results to intracellular compound concentration, measured via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.